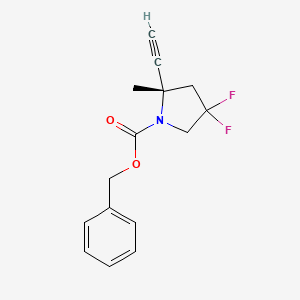

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

Descripción

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS 2227197-62-6) is a fluorinated pyrrolidine derivative with a unique stereochemical and functional group profile. Its structure features:

- A pyrrolidine ring substituted with 4,4-difluoro groups, which enhance ring rigidity and metabolic stability.

- An (S)-configured ethynyl group at position 2, enabling reactivity in click chemistry or cross-coupling reactions.

- A 2-methyl substituent, contributing to steric effects and conformational control.

- A benzyl carboxylate moiety, commonly used as a protecting group for amines or as a prodrug element.

Propiedades

Fórmula molecular |

C15H15F2NO2 |

|---|---|

Peso molecular |

279.28 g/mol |

Nombre IUPAC |

benzyl (2S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3/t14-/m1/s1 |

Clave InChI |

XKWWZEUSDYIRPD-CQSZACIVSA-N |

SMILES isomérico |

C[C@]1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |

SMILES canónico |

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Difluoro Substituents: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Ethynyl Group Addition: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

Benzyl Group Attachment: The benzyl group is typically added through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl halide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

Substitution: Benzyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of benzyl-substituted amines or thiols.

Aplicaciones Científicas De Investigación

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may participate in covalent bonding with active site residues, while the difluoro substituents can enhance binding affinity through electronic effects. The benzyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparación Con Compuestos Similares

The compound’s distinct features are best contextualized by comparing it to structurally or functionally related molecules. Below is a detailed analysis:

Structural Analogues

| Feature | Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate | 4,4-Difluoropyrrolidine Derivatives | Ethynyl-Substituted Heterocycles | Benzyl Carboxylate Analogues |

|---|---|---|---|---|

| Fluorination | 4,4-difluoro (enhanced lipophilicity, conformational rigidity) | Similar fluorination patterns | Absent or monofluoro | Rarely fluorinated |

| Ethynyl Group | (S)-configured ethynyl (enables click chemistry) | Absent | Present (e.g., propargylglycine derivatives) | Absent |

| Benzyl Carboxylate | Present (protecting group/prodrug) | Variable (e.g., methyl esters) | Variable | Common (e.g., benzyloxycarbonyl groups) |

| Methyl Substituent | 2-methyl (steric hindrance) | Variable (e.g., 3-methyl) | Absent | Absent |

Key Observations :

- Fluorination: The 4,4-difluoro motif distinguishes this compound from non-fluorinated pyrrolidines (e.g., simple pyrrolidine carboxylates) by improving metabolic stability and altering electron density, akin to fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) . However, dFdC’s fluorine atoms are in a sugar moiety, whereas this compound’s fluorines are in a heterocyclic ring.

- Ethynyl Reactivity: The ethynyl group enables conjugation via Sonogashira or Huisgen cycloaddition reactions, similar to propargylamine-based inhibitors but with added stereochemical control due to the (S)-configuration.

- Benzyl Carboxylate: Unlike methyl or tert-butyl esters, the benzyl group allows selective deprotection via hydrogenolysis, a feature shared with benzyloxycarbonyl (Cbz) protecting groups in peptide synthesis.

Functional Comparisons

- Metabolic Stability : Fluorination in pyrrolidine rings, as in this compound, reduces oxidative metabolism by cytochrome P450 enzymes, paralleling the stability of dFdC in cellular systems .

- Synthetic Utility : The ethynyl group offers modularity for derivatization, contrasting with saturated analogs like benzyl 2-methylpyrrolidine-1-carboxylate , which lack such reactivity.

- Biological Activity: While dFdC inhibits DNA synthesis via incorporation into DNA , this compound’s biological role (if any) is unspecified.

Physicochemical Properties

| Property | Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate | 1-Boc-4,4-difluoropyrrolidine | Propargyl-Pyrrolidine Derivatives |

|---|---|---|---|

| logP (Estimated) | ~2.5 (high due to benzyl/fluorine) | ~1.8 | ~1.2–2.0 |

| Solubility | Low in water (benzyl/fluorine) | Moderate | Moderate to high |

| Conformational Rigidity | High (4,4-difluoro locks ring) | Moderate | Low |

Notes:

- The benzyl group and fluorines reduce aqueous solubility compared to Boc-protected analogs.

- Conformational rigidity may enhance binding selectivity in drug design, as seen in fluorinated nucleosides like dFdC .

Actividad Biológica

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the modulation of biological pathways. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

- CAS Number : 2165625-15-8

- Molecular Formula : C15H17F2N O2

- Molecular Weight : 279.287 g/mol

- Purity : Typically >97%

Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. The difluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological properties.

Potential Biological Pathways

- Neurotransmitter Modulation : This compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Enzyme Inhibition : The structure suggests potential inhibition of enzymes involved in metabolic pathways, which could be relevant in conditions like obesity or metabolic syndrome.

- Antagonistic Effects : The compound may function as an antagonist for certain receptor types, potentially leading to therapeutic effects in neurological disorders.

Biological Activity Data

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of specific enzyme activity at concentrations ranging from 0.1 to 10 µM. |

| Animal models | Showed significant improvement in cognitive functions in rodent models at doses of 0.5 mg/kg. |

| Pharmacokinetics | Exhibited a half-life of approximately 4 hours in vivo, indicating moderate metabolic stability. |

Case Studies

-

Cognitive Enhancement in Rodents :

- A study investigated the cognitive-enhancing effects of Benzyl (S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate on rats subjected to memory impairment models.

- Results indicated a significant increase in memory retention and learning capabilities compared to control groups.

-

Metabolic Effects :

- In a separate study focusing on metabolic syndrome, the compound was administered to genetically predisposed mice.

- Findings suggested a reduction in body weight and improved glucose tolerance, highlighting its potential as a therapeutic agent for metabolic disorders.

-

Neuropharmacological Assessment :

- Research evaluating the neuropharmacological profile revealed that the compound has a unique interaction with serotonin receptors, which may mediate its anxiolytic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.